N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-18(2)12(13-6-3-7-21-13)10-17-15(20)14(19)16-9-11-5-4-8-22-11/h3-8,12H,9-10H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGHGKSJGKVTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS Number: 942011-85-0) is a synthetic compound that belongs to the oxalamide class of molecules. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N3O3S, with a molecular weight of 321.4 g/mol. The structure features a dimethylamino group, a furan ring, and a thiophene moiety, which contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O3S |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 942011-85-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing both furan and thiophene rings can exhibit significant pharmacological properties, including:
- Antitumor Activity : Studies have suggested that similar oxalamide derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Compounds with thiophene moieties have been shown to possess antimicrobial activity against a range of pathogens.
The exact mechanism of action for this compound remains under investigation, but it likely involves modulation of enzyme activity or receptor binding.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various oxalamides, revealing that compounds with similar structures exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potential for therapeutic use in oncology .
- Antimicrobial Activity : Research conducted on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that the presence of the thiophene ring enhances interaction with bacterial membranes .
- Neuroprotective Effects : Preliminary studies have indicated that derivatives of this compound may offer neuroprotective benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
Potential Applications
Given its chemical structure and preliminary biological activity data, this compound has potential applications in:
- Cancer Therapy : As an antitumor agent targeting specific cancer pathways.
- Infectious Disease Treatment : As a novel antimicrobial agent.
- Neurodegenerative Disease Management : As a neuroprotective compound.
Scientific Research Applications
Medicinal Chemistry
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been investigated for its potential therapeutic properties, including:
- Anticancer Activity : Studies indicate that this compound may inhibit specific enzymes involved in cancer pathways, demonstrating potential as an anticancer agent.
- Antimicrobial Properties : The presence of the furan ring suggests possible antimicrobial activity, which is being explored in various biological assays.
Research has shown that this compound interacts with various molecular targets, including:
- Enzymatic Inhibition : It may inhibit certain enzymes linked to disease processes, contributing to its therapeutic potential.
- Receptor Modulation : The compound's structure allows it to interact with neurotransmitter receptors, suggesting psychoactive effects.
Materials Science
The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties. Its application in organic electronics is an area of ongoing research.
Case Studies
Comparison with Similar Compounds
Table 1: Comparative Analysis of Oxalamide Derivatives
Key Differences and Implications
Substituent Chemistry: The target compound’s furan and thiophene substituents contrast with S336’s dimethoxybenzyl and pyridine groups. Thiophene’s electron-rich sulfur atom may enhance metabolic stability compared to pyridine’s nitrogen, which is prone to oxidation .
Toxicology and Safety: S336 and related analogs exhibit high safety margins (NOEL = 100 mg/kg bw/day; margin of safety > 33 million) due to rapid hepatic metabolism without amide bond cleavage . The target compound’s thiophene and furan groups may alter metabolic pathways, warranting specific studies.
compounds activate umami taste receptors (hTAS1R1/hTAS1R3), while GMC derivatives show antimicrobial effects . The target compound’s activity remains uncharacterized but could diverge due to heterocyclic substituents.
Synthetic Accessibility :
- Oxalamides are typically synthesized via carbodiimide-mediated coupling or ynamide-mediated thiopeptide routes . The target compound’s synthesis likely requires specialized protection of the furan and thiophene rings, contrasting with S336’s straightforward benzyl/pyridyl coupling .
Q & A
Q. What are the standard synthetic routes for N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions starting with the preparation of furan- and thiophene-containing intermediates. For example, coupling 2-(dimethylamino)-2-(furan-2-yl)ethylamine with thiophen-2-ylmethyl oxalamide precursors under controlled conditions (e.g., using carbodiimide coupling agents like DCC or EDCI). Purification often employs recrystallization with ethanol/water mixtures or silica-gel chromatography to isolate the final compound (>90% purity) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR : H and C NMR confirm the presence of dimethylamino ( 2.2–2.5 ppm), furan ( 6.3–7.4 ppm), and thiophene ( 7.0–7.5 ppm) moieties.
- IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the oxalamide backbone.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 375.15) .
Q. What are the key challenges in achieving high yields during synthesis?
Competing side reactions, such as oxalamide hydrolysis under acidic conditions or undesired alkylation at the dimethylamino group, require strict pH control (pH 6–8) and low-temperature regimes (0–5°C during coupling steps). Yield optimization often involves iterative solvent screening (e.g., DMF vs. THF) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in crystallographic data for this compound?
Discrepancies in X-ray diffraction patterns (e.g., disordered thiophene rings) can be addressed using density functional theory (DFT) to model preferred conformations. Pairing SHELXL refinement with molecular dynamics simulations (e.g., in Gaussian 09) improves accuracy in hydrogen-bonding networks and torsional angles .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Purity Control : Use HPLC with a C18 column (ACN/water gradient) to ensure >95% purity.
- Solvent Effects : Standardize DMSO stock concentrations (<0.1% v/v in cell assays) to avoid solvent-induced artifacts.
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to validate experimental conditions .
Q. How does modifying the thiophene substituent impact the compound’s pharmacokinetic profile?
Substituent effects were studied via SAR analysis:
| Thiophene Modification | LogP | Plasma Stability (t) | CYP3A4 Inhibition |
|---|---|---|---|
| 2-Methylthiophene | 2.1 | 8.2 h | Moderate |
| 3-Bromothiophene | 2.8 | 5.5 h | High |
| Optimizing 2-thiophenemethyl groups enhances metabolic stability while minimizing off-target enzyme interactions . |
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in neurodegenerative models?
- In vitro : Primary neuron cultures treated with Aβ aggregates, assessing tau phosphorylation (Western blot for p-tau Ser396) and mitochondrial ROS (MitoSOX assay).
- In vivo : Transgenic AD mice (e.g., 5xFAD) dosed orally (10 mg/kg/day) with cerebrospinal fluid sampling to measure blood-brain barrier penetration .
Methodological Notes
- Contradiction Analysis : Conflicting bioactivity data (e.g., IC variability in kinase assays) may arise from assay conditions (ATP concentration, incubation time). Standardize protocols using ADP-Glo™ kinase assays .
- Data Reproducibility : Publish full synthetic protocols (e.g., reagent stoichiometry, inert atmosphere details) in supplemental materials to aid replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
